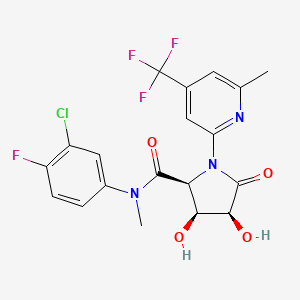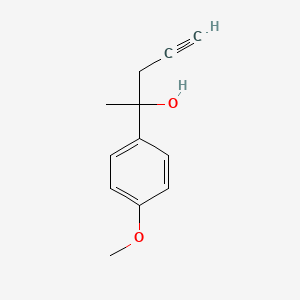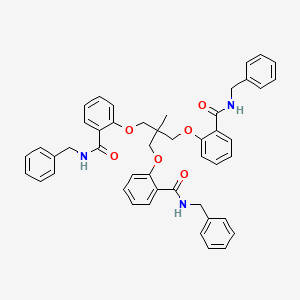
(2S,3S,4S)-N-(3-Chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ART812 is a small-molecule inhibitor of DNA polymerase theta (Polθ), which is a specialized enzyme involved in the repair of DNA double-strand breaks through microhomology-mediated end joining (MMEJ). This compound has shown significant potential in cancer research, particularly in targeting homologous recombination-deficient tumors .
Preparation Methods
The synthesis of ART812 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
ART812 undergoes several types of chemical reactions, including:
Oxidation: ART812 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ART812 can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
ART812 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Polθ in maintaining genomic stability.
Biology: Employed in research to understand the cellular processes involved in DNA damage response and repair.
Medicine: Investigated as a potential therapeutic agent for treating cancers with deficiencies in homologous recombination, such as BRCA1/2-mutated tumors.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
ART812 exerts its effects by inhibiting the activity of DNA polymerase theta. Polθ is involved in the repair of DNA double-strand breaks through the MMEJ pathway. By inhibiting Polθ, ART812 prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death in cancer cells that rely on this pathway for survival. This mechanism is particularly effective in tumors with deficiencies in homologous recombination, making ART812 a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
ART812 is unique in its high specificity and potency as a Polθ inhibitor. Similar compounds include:
Novobiocin: Another Polθ inhibitor that has shown efficacy in preclinical studies.
ART558: An allosteric inhibitor of the Polθ polymerase domain, which has been developed as a more potent alternative to ART812. These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with Polθ.
Properties
Molecular Formula |
C19H16ClF4N3O4 |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1 |
InChI Key |
YJJOABOMFPGRED-JYJNAYRXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)



![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)




